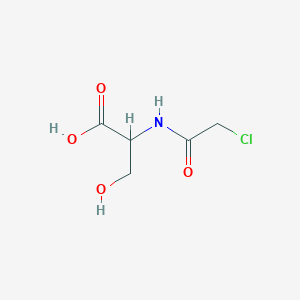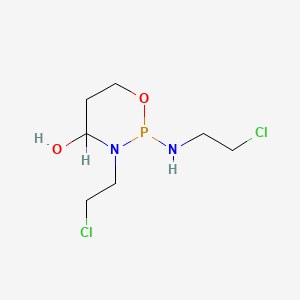
Chloroacetyl-DL-serine
概要
説明
Chloroacetyl-DL-serine is an organic compound with the chemical formula C5H8ClNO4. It is a white crystalline powder that is soluble in water. This compound features a chloroacetyl group replacing one of the hydroxyl groups in the amino acid structure, which combines elements of aspartic acid and glycine . This compound is primarily used in the synthesis and study of pharmaceutical compounds, including antibacterial and anticancer drugs .
準備方法
Synthetic Routes and Reaction Conditions: Chloroacetyl-DL-serine can be synthesized by reacting DL-serine with chloroacetic anhydride. The reaction typically involves the following steps:
- Dissolving DL-serine in an appropriate solvent such as water or ethanol.
- Adding chloroacetic anhydride to the solution.
- Stirring the mixture at a controlled temperature to facilitate the reaction.
- Isolating the product through filtration or crystallization .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of this compound on an industrial scale would likely involve similar steps to the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques .
化学反応の分析
Types of Reactions: Chloroacetyl-DL-serine undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming new products.
Hydrolysis: The chloroacetyl group can be hydrolyzed to yield serine and chloroacetic acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve mild to moderate temperatures and the presence of a base to facilitate the reaction.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, or other oxidizing and reducing agents are used under controlled conditions.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the chloroacetyl group.
Major Products:
- Substitution reactions yield various derivatives depending on the nucleophile used.
- Oxidation and reduction reactions produce compounds with altered oxidation states.
- Hydrolysis results in the formation of serine and chloroacetic acid .
科学的研究の応用
Chloroacetyl-DL-serine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules and study reaction mechanisms.
Biology: The compound is employed in biochemical research to investigate enzyme functions and metabolic pathways.
Medicine: this compound is utilized in the development of pharmaceutical compounds, particularly antibacterial and anticancer drugs.
Industry: It serves as an intermediate in the production of various chemicals and pharmaceuticals
作用機序
The mechanism of action of Chloroacetyl-DL-serine involves its interaction with biological molecules, particularly enzymes. The chloroacetyl group can form covalent bonds with nucleophilic residues in enzyme active sites, inhibiting their activity. This mechanism is similar to that of other serine-based inhibitors, which target serine proteases and other enzymes involved in critical biological processes .
類似化合物との比較
N-Chloroacetyl-DL-serine: A closely related compound with similar properties and applications.
Chloroacetyl-L-serine: The L-isomer of Chloroacetyl-DL-serine, which may exhibit different biological activity due to stereochemistry.
Chloroacetyl-D-serine: The D-isomer, also differing in biological activity
Uniqueness: this compound is unique due to its combination of the chloroacetyl group with the DL-serine structure, providing distinct reactivity and biological activity. Its ability to form covalent bonds with enzyme active sites makes it a valuable tool in biochemical research and pharmaceutical development .
特性
IUPAC Name |
2-[(2-chloroacetyl)amino]-3-hydroxypropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO4/c6-1-4(9)7-3(2-8)5(10)11/h3,8H,1-2H2,(H,7,9)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCJRDDJGFXEAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)NC(=O)CCl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80174-65-8, 67206-28-4 | |
| Record name | NSC163127 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163127 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Chloroacetyl-DL-serine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![4-[4-(4-Nitrophenoxy)phenyl]thiazol-2-ylamine](/img/structure/B3416209.png)

